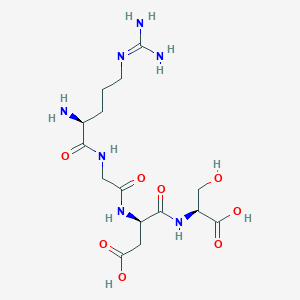

H-Arg-Gly-D-Asp-Ser-OH

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8+,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRFRJQMBSBXGO-YIZRAAEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of H-Arg-Gly-D-Asp-Ser-OH

The Structural Causality and Experimental Utility of H-Arg-Gly-D-Asp-Ser-OH: A Technical Guide to Integrin-Binding Controls

Executive Summary

The tetrapeptide sequence Arg-Gly-Asp-Ser (RGDS) is universally recognized as the minimal recognition motif for several integrin receptors, notably αvβ3 and α5β1, mediating cell adhesion to extracellular matrix (ECM) proteins like fibronectin and vitronectin. However, rigorous mechanobiological and drug delivery studies require precise negative controls to distinguish specific integrin-mediated signaling from non-specific physicochemical artifacts. H-Arg-Gly-D-Asp-Ser-OH , a stereoisomer featuring a D-aspartic acid substitution, serves as the gold standard for this purpose. This technical guide details the structural causality behind its inactivity and provides self-validating experimental frameworks for its use.

Molecular Causality: Why the D-Asp Substitution Abolishes Binding

The binding of the RGDS motif to integrins is highly stereospecific. The interaction centers on the Metal Ion-Dependent Adhesion Site (MIDAS) located in the integrin β-subunit.

-

The Active Mechanism: In the native L-Asp configuration, the carboxylate side chain of aspartic acid coordinates directly with a divalent cation (typically Mg²⁺ or Mn²⁺) within the MIDAS pocket, locking the integrin into an active, high-affinity state[1].

-

The D-Asp Disruption: Substituting L-Asp with its D-enantiomer (H-Arg-Gly-D-Asp-Ser-OH) inverts the stereocenter at the α-carbon. This spatial reorientation forces the critical carboxylate side chain to approach the peptide backbone from the opposite side, creating a steric clash that prevents coordination with the MIDAS cation[2]. Consequently, the peptide completely loses its binding affinity to αvβ3 and α5β1 integrins[3].

E-E-A-T Rationale: Designing a Self-Validating System

In experimental design, researchers frequently use scrambled peptides (e.g., GRAD) or amino acid substitutions (e.g., RGES, where Asp is replaced by Glu) as negative controls[4]. However, these introduce confounding variables:

-

Scrambled Sequences alter the overall dipole moment and local hydrophobicity.

-

RGES Substitutions increase the side-chain length by one methylene group, altering steric bulk.

H-Arg-Gly-D-Asp-Ser-OH provides a superior, self-validating control system. Because it is an exact stereoisomer, it maintains the identical molecular weight (433.42 g/mol ), isoelectric point (~6.8), and net charge as the active RGDS peptide. If a cellular response (e.g., nanoparticle uptake or hydrogel adhesion) occurs with the D-Asp peptide, the researcher can definitively attribute it to non-specific charge interactions or biomaterial adsorption rather than integrin receptor activation[5].

Quantitative Data: Comparative Integrin Affinity

The following table summarizes the physicochemical and binding properties of standard RGD derivatives used in mechanotransduction assays to allow for easy comparison.

| Peptide Variant | Sequence | Integrin Affinity (IC₅₀) | Primary Experimental Use | Physicochemical Match to L-RGDS |

| Active Control | H-Arg-Gly-L-Asp-Ser-OH | ~1–10 µM | Competitive inhibitor of cell adhesion | N/A (Baseline) |

| Stereoisomer Control | H-Arg-Gly-D-Asp-Ser-OH | > 1000 µM (Inactive) | Gold-standard negative control | Exact Match (Mass, Charge, pI) |

| Substitution Control | H-Arg-Gly-Glu-Ser-OH | > 1000 µM (Inactive) | Legacy negative control | Poor (Altered side-chain length) |

| Scrambled Control | H-Gly-Arg-Ala-Asp-OH | > 1000 µM (Inactive) | Baseline toxicity control | Poor (Altered sequence/dipole) |

Experimental Workflow: Competitive Cell Adhesion Assay

To establish a self-validating system for integrin binding, the active RGDS and inactive H-Arg-Gly-D-Asp-Ser-OH must be run in parallel. The following step-by-step methodology isolates integrin-specific adhesion from background noise.

Step-by-Step Methodology:

-

ECM Coating (Causality: Substrate Standardization): Coat 96-well plates with 10 µg/mL human fibronectin overnight at 4°C. Wash with PBS and block with 1% BSA for 1 hour to prevent non-specific protein adsorption.

-

Cell Starvation (Causality: Baseline Reset): Harvest target cells (e.g., HUVECs or K562 cells) and incubate in serum-free media for 4 hours. Rationale: Serum contains endogenous vitronectin and fibronectin; starvation prevents premature integrin activation.

-

Peptide Pre-incubation (Causality: Receptor Saturation): Resuspend cells at 5x10⁵ cells/mL. Divide into three cohorts:

-

Cohort A: Vehicle (PBS)

-

Cohort B: 500 µg/mL Active RGDS

-

Cohort C: 500 µg/mL H-Arg-Gly-D-Asp-Ser-OH[3] Incubate at 37°C for 30 minutes to allow peptides to saturate surface integrins.

-

-

Adhesion Phase: Seed 100 µL of each cell suspension into the fibronectin-coated wells. Incubate for exactly 60 minutes at 37°C.

-

Washing and Quantification: Aspirate media and gently wash wells 3x with warm PBS to remove non-adherent cells. Fix adherent cells with 4% paraformaldehyde, stain with 0.1% Crystal Violet, solubilize with 1% SDS, and read absorbance at 570 nm.

-

Validation Check: Cohort B should show >80% reduction in absorbance. Cohort C must match Cohort A. If Cohort C shows significantly reduced adhesion, non-specific peptide toxicity or charge-based repulsion is occurring.

-

Visualizations

Mechanistic logic of H-Arg-Gly-D-Asp-Ser-OH as a non-competitive control in integrin binding.

Step-by-step experimental workflow for competitive cell adhesion assays using the D-Asp peptide.

References

1.[2] Optimization of RGD containing cyclic peptides against αvβ3 integrin. PMC (National Institutes of Health).2 2.[3] Inhibitory Effects of Arg-Gly-Asp (RGD) Peptide on Cell Attachment and Migration in a Human Lens Epithelial Cell Line. ResearchGate.3 3. Advantages of RGD peptides for directing cell association with biomaterials. ResearchGate.5 4. RGD-Dependent Mechanotransduction of Suspension Cultured Taxus Cell in Response to Shear Stress. Ovid.4 5.[1] Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation. PMC (National Institutes of Health).1

Sources

- 1. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

Mechanism of Action of H-Arg-Gly-D-Asp-Ser-OH (RGDS) on Integrin Receptors: A Technical Guide

Executive Summary

H-Arg-Gly-D-Asp-Ser-OH (RGDS) is a synthetic pentapeptide that mimics the canonical cell-binding domain found in major extracellular matrix (ECM) glycoproteins. As a Senior Application Scientist, I frequently see RGDS utilized as a primary pharmacological tool to probe integrin-mediated mechanotransduction and cell adhesion. This whitepaper dissects the dualistic mechanism of action of the RGDS peptide—acting as both a competitive antagonist in adherent cells and a survival agonist in isolated cells—and provides field-validated, self-calibrating protocols for quantifying its binding kinetics and cellular efficacy.

Molecular Dynamics of Integrin Antagonism

Integrins are obligate heterodimeric transmembrane receptors, composed of

The RGDS peptide functions by inserting itself into the ligand-binding pocket located at the interface of the

Divergent Signaling Cascades: Antagonism vs. Agonism

A critical, often misunderstood aspect of RGDS pharmacology is that its downstream signaling effect is entirely dependent on the cellular context. The peptide drives two highly divergent signaling phenomena:

-

Anchorage Loss and Anti-Inflammatory Antagonism: In adherent cell populations (e.g., endothelial cells, tissue macrophages), RGDS disrupts existing ECM attachments. This physical detachment prevents integrin clustering, thereby inhibiting the autophosphorylation of Focal Adhesion Kinase (FAK) (2[2]). The downstream blockade of FAK attenuates Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38), which drastically reduces inflammatory cytokine production and leukocyte migration (2[2]). In highly anchorage-dependent cells, this FAK inhibition triggers anoikis (detachment-induced apoptosis) (3[3]).

-

Soluble Ligation and Survival Agonism: Conversely, when applied to isolated, non-adherent cells (such as freshly isolated hepatocytes or pancreatic islets), soluble RGDS acts as a pseudo-ECM. Ligation of

1 or

Mechanistic divergence of RGDS peptide signaling: ECM antagonism vs. soluble integrin ligation.

Quantitative Efficacy and Receptor Specificity

The functional efficacy of RGDS varies significantly depending on the target integrin and the specific ECM substrate being outcompeted. The table below consolidates quantitative benchmarks from the literature.

| Experimental Context | Target Integrin / Matrix | RGDS Concentration | Observed Efficacy / Outcome |

| HUVEC Adhesion Assay | Vitronectin ( | 500 µg/mL | 84% ± 6.8% inhibition of adhesion (3[3]) |

| HUVEC Adhesion Assay | Fibronectin ( | 500 µg/mL | 61% ± 4.3% inhibition of adhesion (3[3]) |

| HUVEC Adhesion Assay | Collagen IV (Internal Control) | 500 µg/mL | 0% inhibition (No anti-adhesive effect) (3[3]) |

| Islet Cell Survival | Soluble Pre-treatment | Increased Phospho-Akt positive cells from 24% to 69.7% (5[5]) | |

| Murine Lung Injury | 1.5 mg/kg (in vivo) | Complete inhibition of LPS-induced FAK phosphorylation (2[2]) |

Methodological Frameworks: Self-Validating Protocols

To rigorously evaluate RGDS efficacy, researchers must employ protocols that isolate integrin binding from confounding cellular variables, followed by functional in vitro validation. The following protocols are designed as self-validating systems.

Protocol A: Cell-Free Competitive ELISA for Integrin Binding Affinity

Traditional cell-based assays are often skewed by the simultaneous expression of multiple integrin subtypes. This cell-free protocol utilizes a high-affinity biotinylated "knottin-RGD" peptide to accurately determine the IC50 of unlabeled RGDS without cellular interference (1[1]).

-

Causality Check - Why Knottin-RGD? Standard linear or cyclic RGD probes often lack the baseline affinity required for sensitive competition assays. Knottin-RGD provides a robust, high-affinity baseline, allowing for the precise quantification of lower-affinity competitors like linear RGDS (6[6]).

Step-by-Step Workflow:

-

Immobilization : Coat 96-well microtiter plates with 50 ng/well of purified integrin (e.g.,

v -

Blocking : Block non-specific binding sites using 0.1% (w/v) milk powder or BSA (7[7]).

-

Competition : Co-incubate a fixed concentration of biotinylated knottin-RGD with serial dilutions of the unlabeled RGDS peptide.

-

Washing (Critical Step) : Wash wells with a buffer containing 1 mM Ca²⁺ and 1 mM Mg²⁺. Causality: Integrin ligand-binding is strictly dependent on divalent cations to maintain the active conformation of the MIDAS domain (1[1]).

-

Detection : Add Streptavidin-HRP, followed by a chromogenic substrate (e.g., TMB). Measure absorbance at 450 nm and calculate the IC50 using non-linear regression.

Cell-free competitive ELISA workflow for quantifying RGDS integrin-binding affinity.

Protocol B: In Vitro Cell Adhesion and Anoikis Assay

To validate the functional anti-adhesive properties of RGDS, human umbilical vein endothelial cells (HUVECs) are utilized in a controlled matrix environment (3[3]).

-

Self-Validating Control : This assay incorporates Collagen IV as a negative control matrix. Because HUVEC adhesion to Collagen IV is largely RGD-independent, RGDS should show zero inhibition on this matrix, proving that any observed detachment on Fibronectin/Vitronectin is strictly due to specific RGD-integrin antagonism (3[3]).

Step-by-Step Workflow:

-

Matrix Coating : Coat culture plates with specific ECM proteins (Fibronectin, Vitronectin) and Collagen IV (Negative Control) (3[3]).

-

Cell Preparation : Harvest HUVECs and resuspend in serum-free media. Causality: Serum contains high levels of native fibronectin and vitronectin, which would outcompete the RGDS peptide and skew results.

-

Treatment : Pre-incubate HUVECs with 500 µg/mL RGDS peptide for 30 minutes at 37°C. Causality: Pre-incubation allows RGDS to saturate integrin receptors prior to the cells encountering the immobilized ECM.

-

Adhesion : Seed cells onto the coated plates and incubate for 4 hours.

-

Quantification : Wash away non-adherent cells. Fix and stain adherent cells (e.g., with Crystal Violet), lyse, and measure absorbance to quantify the percentage of adhesion inhibition (3[3]).

References

-

Synthetic RGDS peptide attenuates lipopolysaccharide-induced pulmonary inflammation by inhibiting integrin signaled MAP kinase pathways - PMC. nih.gov.[Link]

-

RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway. nih.gov.[Link]

-

RGDS peptide induces caspase 8 and caspase 9 activation in human endothelial cells. ashpublications.org.[Link]

-

Integrin Signaling via RGD Peptides and Anti-β1 Antibodies Confers Resistance to Apoptosis in Islets of Langerhans. diabetesjournals.org.[Link]

-

High-Affinity RGD-Knottin Peptide as a New Tool for Rapid Evaluation of the Binding Strength of Unlabeled RGD-Peptides. acs.org.[Link]

-

Bicyclic RGD peptides: Novel high-affinity ligands for selective integrin-binding and integrin-mediated cell adhesion. rwth-aachen.de.[Link]

-

Integrin‐Targeting Fluorescent Proteins: Exploration of RGD Insertion Sites - PMC. nih.gov.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic RGDS peptide attenuates lipopolysaccharide-induced pulmonary inflammation by inhibiting integrin signaled MAP kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 7. Integrin‐Targeting Fluorescent Proteins: Exploration of RGD Insertion Sites - PMC [pmc.ncbi.nlm.nih.gov]

Title: The Stereochemical Switch: Unlocking Enhanced Performance in RGD Peptides with D-Aspartic Acid Substitution

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a deep dive into the rationale, biological impact, and experimental validation of substituting L-Aspartic acid with its D-enantiomer in RGD peptides. We move beyond simple descriptions to explore the causal mechanisms and provide actionable protocols for researchers.

Introduction: The RGD Motif - A Promising Target with Practical Hurdles

The Arginine-Glycine-Aspartic acid (RGD) tripeptide is a fundamental recognition sequence in cell biology.[1][2] As the primary binding motif for numerous integrin receptors, it governs critical cellular processes including adhesion, migration, and signaling.[1][2] This central role has made the RGD sequence a highly attractive target for therapeutic development in oncology, regenerative medicine, and targeted drug delivery.[1][3]

However, the journey from concept to clinic for simple, linear RGD peptides is often stalled by two significant challenges:

-

Poor Enzymatic Stability: Linear peptides composed of natural L-amino acids are rapidly degraded by proteases in biological fluids, leading to a short in-vivo half-life and limited therapeutic efficacy.[1]

-

Low Receptor Affinity and Selectivity: The inherent flexibility of short, linear peptides results in a significant entropic penalty upon binding to the rigid integrin receptor pocket. This leads to lower binding affinity and often poor selectivity among the eight different RGD-binding integrin subtypes.[4][5]

To overcome these limitations, medicinal chemists employ various strategies, including cyclization and amino acid substitution. Among the most effective and elegant of these modifications is the stereochemical inversion of the Aspartic acid residue from its native L-form to the non-natural D-form.

The D-Asp Substitution: A Two-Fold Strategic Advantage

Replacing L-Asp with D-Asp is a subtle change that yields profound benefits in peptide performance. This modification simultaneously addresses the core challenges of stability and affinity.

Mechanism of Enhanced Proteolytic Resistance

The primary advantage of incorporating a D-amino acid is the dramatic increase in resistance to enzymatic degradation.

-

Causality: Proteases, the enzymes that cleave peptide bonds, are highly stereospecific. Their active sites are chiral and have evolved to recognize and bind substrates composed exclusively of L-amino acids. The presence of a D-Asp residue introduces a stereochemically "incorrect" conformation that sterically hinders the protease's ability to properly orient the peptide backbone for cleavage.[6] This makes the peptide bond adjacent to the D-amino acid resistant to hydrolysis, effectively shielding the peptide from degradation.

This enhanced stability translates directly to a longer circulatory half-life, a critical factor for any systemically administered therapeutic.

Table 1: Illustrative Comparison of L- vs. D-Amino Acid Peptide Stability

| Peptide Characteristic | L-Amino Acid Peptide (e.g., linear GRGDS) | D-Amino Acid Substituted Peptide | Rationale for Improvement |

|---|---|---|---|

| Susceptibility to Proteases | High | Very Low | Protease active sites are stereospecific for L-amino acids.[6] |

| Typical Serum Half-Life | Minutes | Hours to Days | Resistance to cleavage prevents rapid clearance from circulation. |

| Therapeutic Dosing | Requires frequent administration or high doses | Allows for less frequent and/or lower dosing regimens | Sustained therapeutic concentration is maintained for longer. |

Modulating Receptor Affinity and Selectivity

While enhancing stability is a predictable outcome, the effect of D-Asp substitution on integrin binding is more nuanced and powerful. It imposes a critical conformational constraint on the peptide backbone.

-

Causality: The binding of an RGD peptide to an integrin requires the peptide to adopt a specific, bent "β-turn" conformation. In a flexible linear peptide, this conformation is just one of many possibilities, and adopting it comes at an entropic cost. The D-Asp substitution can "pre-organize" the peptide into a conformation that is closer to the required bound state.[7] This reduces the entropic penalty of binding, thereby increasing the affinity (lowering the IC50 value).

Furthermore, because different integrin subtypes have subtle but important differences in the topography of their binding pockets, the specific conformation stabilized by the D-Asp residue may fit one integrin subtype much better than another. This provides a powerful tool for engineering selectivity. For example, certain D-amino acid substitutions in cyclic RGD peptides have been shown to dramatically increase selectivity for αvβ3 over other subtypes like αIIbβ3.[7]

Table 2: Impact of D-Amino Acid Substitution on Integrin Binding Affinity (IC50, nM)

| Peptide | Target Integrin: αvβ3 | Target Integrin: αvβ5 | Target Integrin: αIIbβ3 | Reference |

|---|---|---|---|---|

| c(RGDfV) (L-amino acids) | 10 | 250 | 100 | [8] |

| c(RGD(D-V)K) (D-Valine) | 0.5 | 150 | >1000 | [8] |

| c(RGD(D-F)K) (D-Phenylalanine) | 1.2 | 8.5 | 950 | [7] |

Note: Lower IC50 values indicate higher binding affinity. Data is illustrative of the principle of D-amino acid substitution, not limited to D-Asp.

Experimental Validation: Protocols and Workflows

Verifying the impact of a D-Asp substitution requires robust synthesis and characterization methods.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-Asp-RGD Peptide

This protocol outlines the synthesis of a peptide such as Ac-Cys-Arg-Gly-(D-Asp)-Phe-Pen-NH2 using standard Fmoc chemistry.

Methodology:

-

Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Coupling:

-

Deprotect the resin using 20% piperidine in DMF (2 x 10 min).

-

Wash thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

-

Couple the first amino acid (e.g., Fmoc-Pen-OH) using a coupling agent like HBTU/HOBt or DIC/Oxyma in DMF. Allow to react for 2 hours.

-

Scientist's Note: The Kaiser test is crucial here to confirm the completion of the coupling reaction before proceeding. A blue bead color indicates a successful coupling.

-

-

Iterative Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Fmoc-Phe-OH, Fmoc-D-Asp(OtBu)-OH , Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Cys(Trt)-OH.

-

Scientist's Note: Side-chain protecting groups (OtBu, Pbf, Trt) are essential to prevent unwanted side reactions during synthesis. The choice of protecting group is critical and depends on its stability to the Fmoc deprotection conditions and its lability during final cleavage.

-

-

N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus using a solution of acetic anhydride and a base like Diisopropylethylamine (DIPEA) in DMF.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under a vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail. A common choice is Reagent K (TFA/thioanisole/water/phenol/EDT; 82.5:5:5:5:2.5). React for 2-3 hours.

-

Scientist's Note: The "scavengers" (thioanisole, phenol, EDT) in the cocktail are critical for trapping the highly reactive carbocations generated from the cleavage of protecting groups, preventing re-attachment to sensitive residues like Cysteine and Arginine.

-

-

Purification and Verification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase HPLC (RP-HPLC).

-

Verify the mass and purity using LC-MS and analytical HPLC.

-

Workflow: Solid-Phase Peptide Synthesis

Caption: Key stages in the solid-phase synthesis of a D-Asp-containing RGD peptide.

Protocol: Competitive Cell Adhesion Assay

This assay quantifies the ability of the synthesized peptides to inhibit cell attachment to an ECM-coated surface, allowing for the determination of their IC50 values.

Methodology:

-

Plate Coating: Coat a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plate with PBS. Block any remaining non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.

-

Scientist's Note: Blocking is a critical step to prevent cells from adhering directly to the plastic surface, ensuring that the measured adhesion is specifically mediated by the ECM protein-integrin interaction.

-

-

Cell Preparation: Harvest cells known to express the target integrin (e.g., U87MG glioblastoma cells for αvβ3) and resuspend them in serum-free media to a concentration of 5 x 10^5 cells/mL.

-

Inhibition Assay:

-

Prepare serial dilutions of your L-Asp and D-Asp RGD peptides.

-

Add 50 µL of cell suspension to 50 µL of the peptide dilutions in the wells of the coated plate. Include a "no peptide" control for maximum adhesion and a control with a scrambled peptide (e.g., RGES) to confirm sequence specificity.

-

Incubate for 60-90 minutes at 37°C to allow for adhesion.

-

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The force and number of washes can be adjusted to control the stringency of the assay.

-

Quantification:

-

Fix the remaining adherent cells with 4% paraformaldehyde.

-

Stain the cells with a dye like 0.2% crystal violet.

-

Solubilize the dye with 10% acetic acid.

-

Read the absorbance on a plate reader at ~570 nm.

-

-

Data Analysis: Plot the percentage of inhibition versus peptide concentration and use a non-linear regression model to calculate the IC50 value for each peptide.

Logical Flow: Cell Adhesion Assay

Caption: Simplified schematic of the signaling cascade initiated by RGD-integrin binding.

Conclusion

The substitution of L-Aspartic acid with its D-enantiomer is a cornerstone strategy in modern peptide-based drug design. It provides a robust solution to the inherent instability of natural peptides while simultaneously offering a sophisticated tool to fine-tune receptor affinity and selectivity through conformational control. For researchers in drug development and biomaterials, understanding and applying this stereochemical switch is essential for translating the therapeutic promise of the RGD motif into tangible clinical candidates.

References

-

Title: Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion Source: ACS Omega URL: [Link]

-

Title: The Synthesis of RGD Peptides via Solid Phase Peptide Synthesis Source: Swarthmore College URL: [Link]

-

Title: Conformational Dynamics in Extended RGD-Containing Peptides Source: PMC - PubMed Central URL: [Link]

-

Title: Conformational Dynamics in Extended RGD-Containing Peptides Source: PubMed - NIH URL: [Link]

-

Title: RGD: All About Cell Penetrating Peptides Source: LifeTein URL: [Link]

-

Title: Advantages of RGD peptides for directing cell association with biomaterials Source: PMC - PubMed Central URL: [Link]

-

Title: Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin Source: AACR Journals URL: [Link]

-

Title: Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations Source: Semantic Scholar URL: [Link]

-

Title: Solution stability of linear vs. cyclic RGD peptides Source: PubMed - NIH URL: [Link]

-

Title: Solution stability of linear vs. cyclic RGD peptides Source: Scite.ai URL: [Link]

-

Title: (PDF) Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion Source: ResearchGate URL: [Link]

-

Title: Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films Source: PMC - PubMed Central URL: [Link]

-

Title: Effects of amino acid substitutions in and around the arginine‐glycine‐aspartic acid (RGD) sequence on fertilization and parthenogenetic development in mature bovine oocytes Source: R Discovery URL: [Link]

-

Title: What is the biological significance of D-Aspartic acids? Source: Quora URL: [Link]

-

Title: Research Breakdown on D-Aspartic Acid Source: Examine URL: [Link]

-

Title: Synthesis of RGD Peptides Inducing Multicellular Spheroids Formation Source: ResearchGate URL: [Link]

-

Title: Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis of Modified RGD-Based Peptides and Their in vitro Activity Source: PubMed URL: [Link]

-

Title: Solution structures and integrin binding activities of an RGD peptide with two isomers Source: PubMed URL: [Link]

-

Title: RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins Source: ACS Publications URL: [Link]

-

Title: RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins Source: PMC - PubMed Central URL: [Link]

-

Title: Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry Source: PMC - PubMed Central URL: [Link]

-

Title: Strategies for Improving Peptide Stability and Delivery Source: MDPI URL: [Link]

-

Title: D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Source: PMC - PubMed Central URL: [Link]

-

Title: Arginine–glycine–aspartic acid (RGD)-containing peptides inhibit the force production of mouse papillary muscle bundles via α5β1 integrin Source: PMC - PubMed Central URL: [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical and Mechanistic Profiling of H-Arg-Gly-D-Asp-Ser-OH: An Application Scientist’s Guide

Executive Summary

In the landscape of targeted therapeutics and biomaterials, the tetrapeptide H-Arg-Gly-D-Asp-Ser-OH (a stereoisomeric analog of the native fibronectin-derived RGDS sequence) represents a critical structural motif for integrin modulation. As a Senior Application Scientist, I approach the physicochemical characterization of such peptides not merely as a routine analytical task, but as the foundational step in rational drug design. Understanding the precise molecular weight (MW) and isoelectric point (pI) of this peptide dictates downstream decisions ranging from chromatographic purification and mass spectrometry to formulation stability and receptor-binding kinetics.

This whitepaper provides an authoritative, in-depth technical analysis of the molecular weight and isoelectric point of H-Arg-Gly-D-Asp-Ser-OH, supported by self-validating experimental protocols and mechanistic insights into its biological utility.

Physicochemical Profiling: Molecular Weight & Isoelectric Point

Molecular Weight Dynamics

The molecular weight of a peptide directly influences its steric fit within receptor binding pockets and its pharmacokinetic clearance rates. The sequence H-Arg-Gly-D-Asp-Ser-OH consists of four amino acids with standard N- and C-termini. The substitution of L-Aspartic acid with D-Aspartic acid alters the spatial chirality (stereochemistry) but leaves the atomic composition entirely unchanged.

Consequently, the molecular formula remains C15H27N7O8 , yielding an exact monoisotopic mass and an average molecular weight of 433.42 Da [1]. This low molecular weight classifies it as a small molecule-like biological, allowing for rapid tissue penetration while maintaining the high target specificity characteristic of larger proteins[2].

Isoelectric Point (pI) Derivation

The isoelectric point (pI) is the specific pH at which the peptide carries no net electrical charge (the zwitterionic state). This metric is paramount for predicting peptide solubility, optimizing electrophoretic separations, and designing delivery vehicles.

H-Arg-Gly-D-Asp-Ser-OH contains four ionizable groups. The D-isomerization of Aspartic acid does not alter the intrinsic electron-withdrawing or donating properties of the side chain; thus, the pKa values mirror those of the native L-form.

To calculate the pI, we must identify the pH range where the net charge is zero.

-

At pH 1.0: All groups are protonated. The N-terminus (+1) and Arginine side chain (+1) yield a net charge of +2 .

-

At pH 3.0: The C-terminal Serine carboxyl group (pKa ~2.2) deprotonates (-1). Net charge = +1 .

-

At pH 7.4 (Physiological): The Aspartic acid side chain (pKa ~3.9) is fully deprotonated (-1). The N-terminus (+1) and Arginine (+1) remain protonated. Net charge = 0 .

-

At pH 10.0: The N-terminus (pKa ~9.0) deprotonates (0). Net charge = -1 .

The neutral zwitterion exists between the deprotonation of the Asp side chain (pKa 3.9) and the deprotonation of the N-terminus (pKa 9.0). Calculated pI = (3.9 + 9.0) / 2 = 6.45.

Quantitative Data Summary

Table 1: Global Physicochemical Properties

| Property | Value | Clinical / Analytical Implication |

| Molecular Formula | C15H27N7O8 | Determines exact mass for high-res MS[3]. |

| Average Molecular Weight | 433.42 Da | Highly permeable; suitable for topical or systemic dosing[1]. |

| Isoelectric Point (pI) | ~6.45 | Minimum solubility near pH 6.5; optimal formulation at pH < 5 or > 8. |

| Net Charge at pH 7.4 | 0 (Zwitterionic) | Reduces non-specific electrostatic binding to serum proteins. |

Table 2: Ionizable Groups and pKa Values

| Residue / Group | Ionizable Moiety | Approximate pKa | Charge State at pH 7.4 |

| C-Terminus (Ser) | 2.2 | -1 | |

| D-Aspartic Acid | 3.9 | -1 | |

| N-Terminus (Arg) | 9.0 | +1 | |

| Arginine | Guanidino | 12.5 | +1 |

Mechanistic Insights: The Role of D-Aspartic Acid

While the MW and pI of H-Arg-Gly-D-Asp-Ser-OH are identical to its native counterpart, the substitution of L-Asp with D-Asp is a calculated maneuver in peptide engineering. Endogenous proteases are stereospecific, evolved exclusively to cleave peptide bonds between L-amino acids. By introducing a D-amino acid at the critical Asp position, the peptide becomes highly resistant to enzymatic degradation in human serum, drastically increasing its half-life.

Biologically, the RGDS motif is the primary recognition sequence for integrin receptors (specifically

Fig 1. Mechanistic pathway of integrin inhibition by H-Arg-Gly-D-Asp-Ser-OH inducing apoptosis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, analytical data must be derived from robust, reproducible workflows. Below are the optimized protocols for verifying the MW and pI of H-Arg-Gly-D-Asp-Ser-OH.

Molecular Weight Verification via LC-ESI-MS

Rationale: Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the gold standard for peptide MW confirmation. Because the peptide contains a highly basic Arginine residue (pKa 12.5), it is exceptionally amenable to positive ion mode (ESI+).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the peptide in LC-MS grade water to a concentration of 1 mg/mL. Dilute 1:100 in Mobile Phase A (0.1% Formic Acid in Water). Causality: Formic acid drops the pH to ~2.7, ensuring the peptide is fully protonated (+2 net charge) for optimal ESI+ flight.

-

Chromatographic Separation: Inject 5 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Gradient Elution: Run a shallow gradient from 5% to 40% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes at a flow rate of 0.3 mL/min. Causality: The peptide is highly hydrophilic; a shallow gradient prevents early co-elution with the solvent front.

-

Mass Detection: Operate the mass spectrometer in ESI+ mode. Scan range: 100-1000 m/z.

-

Data Analysis: Identify the singly charged

peak at 434.42 m/z and the doubly charged

Isoelectric Point Determination via cIEF

Rationale: Capillary Isoelectric Focusing (cIEF) offers superior resolution over traditional slab gels. Because H-Arg-Gly-D-Asp-Ser-OH lacks aromatic residues (Trp, Tyr, Phe), it will not absorb strongly at 280 nm. Therefore, UV detection must be configured to 214 nm to detect the peptide bonds.

Step-by-Step Protocol:

-

Ampholyte Mixture: Prepare a master mix containing 2% broad-range carrier ampholytes (pH 3-10), 0.5% narrow-range ampholytes (pH 5-8), and 1 mg/mL peptide sample. Causality: The narrow range ampholytes flatten the pH gradient precisely around the peptide's expected pI of 6.45, maximizing resolution.

-

Capillary Filling: Hydrodynamically inject the mixture into a neutral, hydrophilic-coated fused silica capillary to prevent electroosmotic flow (EOF).

-

Focusing: Apply a high voltage field (25 kV) for 15 minutes. The peptide will migrate until it reaches the pH zone matching its pI (where net charge = 0).

-

Mobilization: Apply chemical cathodic mobilization (using a zwitterionic solution) to push the focused pH gradient past the UV detector.

-

Detection: Monitor absorbance at 214 nm. Calibrate the elution time against known pI markers (e.g., pI 5.5 and pI 7.0) to calculate the exact pI of the peptide.

Fig 2. Step-by-step capillary isoelectric focusing (cIEF) workflow for peptide pI determination.

Therapeutic Implications in Drug Formulation

Understanding the MW (433.42 Da) and pI (~6.45) is non-negotiable for formulation scientists. Because a peptide exhibits its lowest solubility at its isoelectric point, formulating H-Arg-Gly-D-Asp-Ser-OH in a standard physiological buffer (pH 7.4) is highly advantageous. At pH 7.4, the peptide is nearly zwitterionic but slightly negatively charged overall (due to the partial deprotonation of the N-terminus), which aids in maintaining solubility and preventing aggregation.

Furthermore, the low molecular weight allows for versatile administration routes, including encapsulation in liposomal hydrogels or conjugation to nanoparticle surfaces for targeted tumor therapy[4].

References

Sources

Binding affinity of H-Arg-Gly-D-Asp-Ser-OH for alpha-v beta-3 integrin

Topic: Binding Affinity and Stereochemical Analysis of H-Arg-Gly-D-Asp-Ser-OH for

Executive Summary: The Stereochemical Checkpoint

In the development of integrin-targeted therapeutics, the peptide H-Arg-Gly-D-Asp-Ser-OH (D-RGDS) serves a critical function distinct from its L-isomer counterpart. While the canonical L-RGDS sequence is a known, albeit low-affinity, ligand for the

This guide analyzes the binding affinity profile of H-Arg-Gly-D-Asp-Ser-OH, establishing it as a negative control or low-affinity reference in competitive binding assays. By disrupting the essential metal-ion coordination at the receptor's active site, this specific isomer demonstrates the stringent stereoselectivity of the

Mechanistic Foundation: Structural Biology of the Interaction

To understand the affinity profile of H-Arg-Gly-D-Asp-Ser-OH, one must dissect the atomic-level requirements of the

The Binding Pocket

The ligand-binding site is located at the interface of the

-

The Arginine Anchor: The positively charged guanidinium group of Arginine (Arg) binds into a narrow cleft in the

propeller, forming a salt bridge with Asp218 (and potentially Asp150). -

The Aspartate Clamp (Critical Failure Point for D-RGDS): The carboxylate group of the ligand's Aspartic acid (Asp) must coordinate with a divalent cation (

or

Stereochemical Mismatch of D-Asp

In the active L-configuration (L-RGDS), the peptide backbone allows the Asp side chain to extend into the MIDAS and coordinate the metal ion effectively.

-

D-Asp Substitution: Inverting the chiral center at the Asp residue (

) alters the vector of the side chain carboxylate. -

Consequence: In H-Arg-Gly-D-Asp-Ser-OH, the carboxylate is sterically precluded from proper MIDAS coordination. It either points away from the metal ion or induces a backbone clash with the receptor surface loops (specifically the specificity-determining loop, SDL).

-

Result: The "clamp" fails to close. Without the high-energy metal coordination bond, the binding affinity drops by orders of magnitude, rendering the molecule effectively inactive in physiological ranges (

).

Binding Affinity Profile: Quantitative Comparison

The following data consolidates comparative binding affinities derived from solid-phase competitive binding assays against radiolabeled vitronectin or fibrinogen.

Table 1: Comparative Affinity Hierarchy for

| Ligand Class | Sequence / Structure | Configuration | Binding Status | |

| High-Affinity Cyclic | c(RGDfV) / Cilengitide | Cyclic (Constrained) | Potent Agonist/Antagonist | |

| Canonical Linear | H-Arg-Gly-L-Asp-Ser-OH | Linear (Flexible) | Moderate/Low Affinity | |

| Stereoisomer Probe | H-Arg-Gly-D-Asp-Ser-OH | Linear (D-Asp) | Inactive / Negative Control | |

| Scramble Control | H-Arg-Gly-Glu-Ser-OH | Linear (Glu sub) | Inactive |

Technical Insight: The

value for H-Arg-Gly-D-Asp-Ser-OH indicates that at standard screening concentrations (e.g.,), this peptide will not displace the native ligand. Any signal observed with this peptide in cell-based assays is likely due to non-specific electrostatic interactions or off-target effects, not specific engagement.

Experimental Methodology: Solid-Phase Receptor Binding Assay

To empirically verify the low affinity of H-Arg-Gly-D-Asp-Ser-OH, use the following self-validating protocol. This assay measures the inhibition of biotinylated Vitronectin (VN) binding to purified

Reagents & Setup

-

Receptor: Purified human

integrin ( -

Ligand: Biotinylated Vitronectin (VN-Biotin).

-

Competitors: L-RGDS (Positive Control), D-RGDS (Test Article).

-

Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM

(Critical for activation), 0.1% BSA.

Step-by-Step Protocol

-

Coating: Incubate 96-well microtiter plates with purified

( -

Blocking: Wash 3x with TBST. Block with 3% BSA in TBS for 2 hours at RT to prevent non-specific adsorption.

-

Competition:

-

Prepare serial dilutions of H-Arg-Gly-D-Asp-Ser-OH (

to -

Mix competitor with fixed concentration of VN-Biotin (

). -

Add mixture to wells and incubate for 3 hours at RT.

-

-

Detection:

-

Wash 3x with binding buffer (must contain

). -

Add Streptavidin-HRP conjugate (1:2000 dilution). Incubate 1 hour.

-

Develop with TMB substrate; stop with

.

-

-

Analysis: Measure OD450. Plot % Inhibition vs. Log[Concentration].

-

Validation Check: L-RGDS should show a sigmoidal inhibition curve. D-RGDS should show a flat line or only inhibition at the highest (

) concentrations.

-

Visualization: Experimental Workflow & Logic

The following diagram illustrates the logic flow for interpreting the binding assay results, distinguishing specific binding from non-specific interaction using the D-isomer control.

Figure 1: Decision logic for interpreting competitive binding assays. H-Arg-Gly-D-Asp-Ser-OH typically follows the "No Significant Binding" path, validating the assay's stereospecificity.

Applications & Implications

Drug Delivery Systems

In the design of RGD-functionalized nanoparticles for tumor targeting:

-

Usage: H-Arg-Gly-D-Asp-Ser-OH is conjugated to nanoparticles as a non-targeting control .

-

Rationale: If nanoparticles coated with D-RGDS accumulate in the tumor, the uptake is driven by the Enhanced Permeability and Retention (EPR) effect or surface charge, not receptor-mediated endocytosis. This distinction is vital for claiming "active targeting."

Biomaterials

-

Cell Adhesion: When coating tissue engineering scaffolds, L-RGDS promotes cell spreading and focal adhesion formation. D-RGDS coated surfaces typically fail to support cell attachment, proving that the interaction is integrin-specific.

References

-

Ruoslahti, E., & Pierschbacher, M. D. (1987). New perspectives in cell adhesion: RGD and integrins.[2][3] Science, 238(4826), 491-497. Link

-

Xiong, J. P., et al. (2002). Crystal structure of the extracellular segment of integrin

. Science, 296(5565), 151-155. Link -

Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010). Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation. Anti-Cancer Agents in Medicinal Chemistry, 10(10), 753-768. Link

-

Pierschbacher, M. D., & Ruoslahti, E. (1984). Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule. Nature, 309(5963), 30-33. Link

-

Heckmann, D., & Kessler, H. (2007). Design and chemical synthesis of integrin ligands. Methods in Enzymology, 426, 463-503. Link

Sources

- 1. Arg-Tyr-Asp (RYD) and Arg-Cys-Asp (RCD) motifs in dendroaspin promote selective inhibition of beta1 and beta3 integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Half-Life and Enzymatic Resistance of D-Amino Acid RGD Analogs

Executive Summary

For researchers in peptide therapeutics, the Arg-Gly-Asp (RGD) motif presents a classic dichotomy: it is the critical ligand for integrin receptors (specifically

This guide analyzes the structural engineering required to overcome these limitations. We focus on the synergistic application of head-to-tail cyclization and D-amino acid substitution (e.g., D-Phe in Cilengitide). These modifications do not merely "harden" the peptide; they force specific

Mechanisms of Degradation and Resistance[1]

To design stable analogs, one must first understand the specific molecular failure modes of the native RGD sequence.

Enzymatic Degradation (Proteolysis)

The primary enemy of RGD peptides in serum is trypsin-like serine protease activity.

-

Cleavage Site: Trypsin specifically hydrolyzes peptide bonds at the C-terminus of basic residues (Arginine and Lysine).[1][2] In the RGD sequence, the Arg-Gly bond is the scissile bond.

-

Mechanism of Resistance: Incorporating a D-amino acid (e.g., D-Phenylalanine) into a cyclic pentapeptide (e.g., c[RGDfK]) forces the backbone into a rigid

-turn conformation. This rigidity locks the Arg-Gly bond in a spatial orientation that does not fit the catalytic triad (Ser-His-Asp) of serum proteases, effectively creating a steric shield.

Chemical Degradation (Aspartimide Formation)

Often overlooked, the Asp residue is susceptible to spontaneous chemical degradation, particularly in flexible linear peptides.

-

Mechanism: The backbone nitrogen of the residue following Asp (Gly) attacks the

-carboxyl group of the Asp side chain, forming a cyclic aspartimide intermediate.[3] This ring subsequently opens to form a mixture of -

Resistance: Cyclization imposes ring strain that disfavors the geometry required for the backbone nitrogen to attack the Asp side chain, significantly suppressing this pathway.

Mechanistic Visualization

The following diagram illustrates the dual protection mechanism afforded by D-amino acid cyclization.

Figure 1: Mechanistic comparison of linear vs. cyclic D-amino acid RGD stability. Red paths indicate failure modes; green paths indicate resistance mechanisms.

Comparative Pharmacokinetics

The impact of these structural changes on half-life is quantifiable and dramatic. The table below synthesizes data comparing linear variants against the clinical standard, Cilengitide.

| Peptide Class | Representative Structure | Serum Half-Life ( | Primary Clearance Mechanism |

| Linear RGD | H-Arg-Gly-Asp-Phe-OH | < 10–15 min | Rapid proteolysis & renal filtration |

| Cyclic L-RGD | c(Arg-Gly-Asp-Phe-Val) | ~ 45–90 min | Slower proteolysis; reduced flexibility |

| Cyclic D-RGD | Cilengitide c(RGDf(NMe)V) | 3–5 hours | Renal elimination (mostly intact) |

Key Insight: While cyclization alone improves stability by ~3-5 fold, the addition of the D-amino acid (and N-methylation in Cilengitide) extends the half-life by an order of magnitude compared to the linear parent. This transforms the peptide from a laboratory reagent into a viable drug candidate.

Experimental Protocol: Serum Stability Assay

To validate the resistance of your specific RGD analog, use the following LC-MS based protocol. This method is superior to UV-HPLC alone, as it distinguishes between the parent peptide and metabolites with similar retention times.

Materials

-

Matrix: Pooled Human Serum (Sigma or equivalent), heat-inactivated if studying chemical stability only, but active for enzymatic studies.

-

Precipitation Agent: 1% Formic Acid in Ethanol (preferred) or Acetonitrile (ACN).

-

Internal Standard (IS): A structural analog (e.g., deuterated RGD) added to the precipitation mix.

Workflow Diagram

Figure 2: Step-by-step workflow for determining peptide serum stability via LC-MS.

Step-by-Step Methodology

-

Preparation: Dilute the peptide stock to a final concentration of 50 µM in 90% human serum (pre-warmed to 37°C).

-

Incubation: Place the mixture in a water bath at 37°C.

-

Sampling: At defined intervals (0, 15 min, 30 min, 1 h, 2 h, 4 h, 24 h), remove a 50 µL aliquot.

-

Quenching: Immediately add the aliquot to 150 µL of ice-cold Ethanol containing 1% Formic Acid and the Internal Standard. Note: Ethanol is often preferred over ACN for peptide recovery as it can result in softer precipitation of serum albumin, trapping less peptide.

-

Separation: Vortex for 30 seconds, then incubate on ice for 15 minutes. Centrifuge at 18,000

g for 10 minutes at 4°C. -

Analysis: Transfer the supernatant to a vial. Inject onto a C18 column coupled to a Triple Quadrupole MS. Monitor the specific MRM transition for the parent ion.

-

Calculation: Plot the peak area ratio (Analyte/IS) versus time. Fit to a first-order decay model:

to determine

Case Study: Cilengitide

Cilengitide (cyclo-[Arg-Gly-Asp-D-Phe-N(Me)Val]) represents the pinnacle of this design strategy.

-

Design Logic: The D-Phe residue induces a specific turn that presents the RGD motif perfectly to the integrin receptor while twisting the backbone away from proteolytic attack. The N-methylation of Valine further restricts conformational freedom and adds hydrophobicity, improving metabolic stability.

-

Outcome: Despite being a peptide, it achieved a half-life of ~4 hours in clinical trials, allowing for systemic administration—a feat impossible with linear analogs.

References

-

Mendes, B. et al. (2026). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. Microbiology. Link

-

Bogdanowich-Knipp, S. J. et al. (1999). Solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research. Link

-

Mas-Moruno, C. et al. (2010). Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation. Anti-Cancer Agents in Medicinal Chemistry. Link

-

Reardon, D. A. et al. (2011). Phase I/IIa trial of cilengitide for the treatment of glioblastoma. Neuro-Oncology. Link

-

Werle, M. & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[4][2][3][5][6][7][8][9][10] Link

Sources

- 1. Trypsin - Proteopedia, life in 3D [proteopedia.org]

- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. benchchem.com [benchchem.com]

- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Beyond the known cuts: trypsin specificity in native proteins | bioRxiv [biorxiv.org]

- 8. PeptideCutter [web.expasy.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Stereochemical Imperative: H-Arg-Gly-D-Asp-Ser-OH in Integrin-Targeted Cancer Research

The following technical guide details the role and application of H-Arg-Gly-D-Asp-Ser-OH (D-Asp-RGDS) in cancer research, specifically focusing on its critical utility as a stereochemical probe and negative control for validating integrin-mediated signaling.

Executive Summary

H-Arg-Gly-D-Asp-Ser-OH is a synthetic tetrapeptide and a stereoisomer of the canonical cell-adhesion motif RGDS (Arg-Gly-L-Asp-Ser). In the high-stakes field of cancer drug development, where RGD peptides are engineered to target tumor angiogenesis and metastasis via integrin receptors (e.g.,

While the L-Asp form (RGDS) is a potent integrin ligand, the D-Asp form (H-Arg-Gly-D-Asp-Ser-OH) typically exhibits negligible binding affinity due to the disruption of the critical "aspartic acid finger" interaction within the integrin binding pocket. Consequently, this peptide is the gold-standard negative control to distinguish specific integrin-mediated effects from non-specific electrostatic interactions or off-target toxicity in preclinical assays.

Chemical Identity & Structural Logic

The Molecule

-

Sequence: H-Arg-Gly-D-Asp-Ser-OH

-

Abbreviation: D-Asp-RGDS or RG(d)S

-

Molecular Weight: ~433.4 Da

-

Key Modification: Substitution of L-Aspartic Acid with D-Aspartic Acid at position 3.

The "Aspartic Finger" Mechanism

The biological activity of the RGD motif hinges on the precise geometric orientation of the Aspartic acid side chain.

-

L-Asp (Active): The carboxylate group coordinates with a divalent cation (

or -

D-Asp (Inactive): The D-configuration inverts the stereocenter, projecting the carboxylate group away from the metal coordination sphere. This steric mismatch effectively abolishes high-affinity binding, rendering the peptide biologically inert regarding integrin activation, despite retaining the same charge profile and sequence composition as the active drug.

Mechanistic Profile & Signaling Pathways

Integrin Signaling & The Control Checkpoint

In cancer research, "positive" results with RGD peptides (e.g., reduced metastasis, tumor shrinkage) must be validated. If H-Arg-Gly-D-Asp-Ser-OH produces the same effect as the active L-form, the mechanism is not integrin-specific (likely non-specific cytotoxicity or charge-based membrane disruption).

The Validated Pathway: Only the L-form should trigger the pathway below; the D-form should show no activity.

Figure 1: Mechanistic divergence. The active L-Asp peptide engages the MIDAS domain, driving signaling. The D-Asp control fails to coordinate, proving that any observed biological effect of the L-form is mechanism-specific.

Experimental Protocols: The Specificity Assay

For researchers developing RGD-based drug delivery systems (e.g., RGD-liposomes or RGD-nanoparticles), the following protocol is the industry standard for validating targeting specificity.

Competitive Adhesion Assay (Solid Phase)

Objective: Determine if cell adhesion to a matrix is specifically mediated by RGD-integrin interactions.

Materials:

-

Cell Line: U87MG (Glioblastoma) or A375 (Melanoma) - High

expression. -

Ligand: Vitronectin or Fibronectin (coated on plates).

-

Test Peptide: H-Arg-Gly-L-Asp-Ser-OH (Active).

-

Control Peptide: H-Arg-Gly-D-Asp-Ser-OH (Inactive Control).

Protocol Steps:

-

Coating: Coat 96-well plates with Vitronectin (5 µg/mL) overnight at 4°C. Block with 1% BSA.

-

Pre-incubation: Harvest cells and resuspend in serum-free media.

-

Group A: Media only.

-

Group B: Media + L-Asp-RGDS (10 - 100 µM).

-

Group C: Media + D-Asp-RGDS (10 - 100 µM).

-

Incubate 30 mins at 37°C.

-

-

Adhesion: Add cell suspensions to coated wells. Incubate 1 hour at 37°C.

-

Wash: Gently wash 3x with PBS to remove non-adherent cells.

-

Quantification: Fix with 4% paraformaldehyde, stain with Crystal Violet, solubilize, and read Absorbance at 590 nm.

Data Interpretation:

| Experimental Group | Expected Outcome (Absorbance) | Interpretation |

|---|---|---|

| Vehicle (No Peptide) | High (100%) | Baseline integrin-mediated adhesion. |

| L-Asp-RGDS (Active) | Low (<20%) | Specific Inhibition: Peptide competes for integrin binding sites. |

| D-Asp-RGDS (Control) | High (~95-100%) | No Inhibition: Peptide fails to bind; proves L-Asp effect is specific. |

| If D-Asp also inhibits: | Low | Non-Specific Toxicity: The peptide is killing cells or stripping them non-specifically. |

Comparative Analysis: Linear vs. Cyclic RGDs[1]

It is crucial to distinguish the linear D-Asp control from cyclic peptides that incorporate D-amino acids for structural constraint.

| Feature | H-Arg-Gly-D-Asp-Ser-OH | c(Arg-Gly-Asp-D-Phe-Val) (Cilengitide) |

| Structure | Linear Tetrapeptide | Cyclic Pentapeptide |

| D-Amino Acid Role | Inactivator: D-Asp breaks the pharmacophore. | Stabilizer: D-Phe forces a |

| Integrin Affinity | Negligible ( | Nanomolar ( |

| Primary Use | Negative Control | Therapeutic Candidate / Active Drug |

| Stability | Low (degraded by serum proteases) | High (resistant to proteases) |

Applications in Drug Delivery Systems (DDS)

When designing RGD-targeted nanoparticles:

-

Synthesize two batches of nanoparticles:

-

Batch 1: Conjugated with Active RGDS.

-

Batch 2: Conjugated with D-Asp-RGDS.

-

-

In Vivo Distribution: Inject both batches (labeled with different fluorophores) into a tumor-bearing mouse.

-

Success Criteria: Batch 1 should accumulate in the tumor (active targeting). Batch 2 should show distribution similar to non-targeted particles (EPR effect only).

-

Note: If Batch 2 also accumulates significantly more than non-targeted controls, your nanoparticle surface chemistry (Zeta potential/PEGylation) is driving accumulation, not the RGD ligand.

-

References

-

Pierschbacher, M. D., & Ruoslahti, E. (1984). Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule. Nature, 309(5963), 30-33. Link

-

Ruoslahti, E. (1996). RGD and other recognition sequences for integrins. Annual Review of Cell and Developmental Biology, 12, 697-715. Link

-

Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010). Cilengitide: the first anti-angiogenic small molecule drug candidate design, synthesis and clinical evaluation. Anti-Cancer Agents in Medicinal Chemistry, 10(10), 753-768. Link

-

Desgrosellier, J. S., & Cheresh, D. A. (2010). Integrins in cancer: biological implications and therapeutic opportunities. Nature Reviews Cancer, 10(1), 9-22. Link

-

Danhier, F., Le Breton, A., & Préat, V. (2012). RGD-based strategies to target alpha(v) beta(3) integrin in cancer therapy and diagnosis. Molecular Pharmaceutics, 9(11), 2961-2973. Link

Application Note and Protocol: Utilizing H-Arg-Gly-D-Asp-Ser-OH for In Vitro Platelet Aggregation Inhibition Assays

Introduction: The Critical Role of Platelet Aggregation and the Promise of αIIbβ3 Integrin Antagonism

Platelet aggregation is a fundamental process in hemostasis, the physiological cessation of bleeding. However, its dysregulation can lead to pathological thrombus formation, a primary cause of cardiovascular diseases such as myocardial infarction and stroke.[1][2] Central to the mechanism of platelet aggregation is the activation of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), the most abundant receptor on the platelet surface.[3][4][5] Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), αIIbβ3 undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen and von Willebrand factor.[1][3][4] This binding facilitates the cross-linking of adjacent platelets, leading to the formation of a stable platelet plug.

The development of antagonists targeting the αIIbβ3 integrin has been a cornerstone of antithrombotic therapy.[1][3] The peptide sequence Arg-Gly-Asp (RGD) has been identified as a key recognition motif for many integrins, including αIIbβ3.[6][7][8] The synthetic peptide H-Arg-Gly-D-Asp-Ser-OH (RGDS) mimics this sequence and acts as a competitive inhibitor of fibrinogen binding to the activated αIIbβ3 receptor, thereby preventing platelet aggregation.[7][9][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of H-Arg-Gly-D-Asp-Ser-OH in in vitro platelet aggregation inhibition assays, focusing on the gold-standard Light Transmission Aggregometry (LTA) method.

Mechanism of Action: Competitive Inhibition of αIIbβ3 Integrin

The inhibitory effect of H-Arg-Gly-D-Asp-Ser-OH is rooted in its structural similarity to the RGD sequence present in fibrinogen.[7][8] When platelets are activated, the αIIbβ3 receptor transitions from a low-affinity "bent" conformation to a high-affinity "extended" state, exposing the RGD-binding pocket.[4] H-Arg-Gly-D-Asp-Ser-OH, when present in the assay, competes with fibrinogen for this binding site. By occupying the receptor, the peptide sterically hinders the binding of the much larger fibrinogen molecule, thus preventing the formation of the platelet-fibrinogen-platelet bridges necessary for aggregation. The D-isomer of aspartic acid is often used to increase the peptide's stability and resistance to proteolytic degradation.

Figure 1: Signaling pathway of platelet aggregation and its inhibition by H-Arg-Gly-D-Asp-Ser-OH.

Materials and Reagents

-

Test Compound: H-Arg-Gly-D-Asp-Ser-OH (RGDS peptide)[11]

-

Human Whole Blood: Collected from healthy, consenting donors who have abstained from medications known to affect platelet function for at least two weeks.

-

Anticoagulant: 3.2% Sodium Citrate (9:1 blood to anticoagulant ratio).[12][13]

-

Platelet Agonists:

-

Adenosine Diphosphate (ADP)

-

Thrombin

-

Collagen

-

Arachidonic Acid[14]

-

-

Control Inhibitor (Optional): A known αIIbβ3 antagonist like Tirofiban or Eptifibatide.[1][5]

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Equipment:

-

Light Transmission Aggregometer (e.g., Chrono-Log®)[15]

-

Calibrated pipettes

-

Aggregometer cuvettes with magnetic stir bars

-

Clinical centrifuge

-

Water bath or heating block at 37°C

-

Plastic tubes for blood and plasma handling

-

Experimental Protocol: Platelet Aggregation Inhibition Assay using LTA

This protocol outlines the procedure for assessing the inhibitory effect of H-Arg-Gly-D-Asp-Ser-OH on platelet aggregation induced by a chosen agonist. Light Transmission Aggregometry (LTA) is the gold standard for this purpose.[12][16][17]

Part 1: Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Blood Collection: Gently collect whole blood into tubes containing 3.2% sodium citrate.[12] Mix by gentle inversion. All subsequent steps should be performed at room temperature to prevent premature platelet activation.[13]

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (150-200 x g) for 10-15 minutes at room temperature.[12][13] Carefully aspirate the upper, straw-colored layer, which is the PRP, using a plastic pipette. Avoid disturbing the buffy coat.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., >1500 x g) for 15 minutes.[12] Collect the supernatant, which is the PPP. The PPP will serve as the 100% aggregation baseline.

-

Platelet Count Adjustment (Recommended): For consistency, it is advisable to adjust the platelet count of the PRP to a standardized value (e.g., 200-300 x 10⁹/L) by diluting with PPP.[12][15]

Part 2: Light Transmission Aggregometry

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[13]

-

Calibration:

-

Aggregation Measurement:

-

Pipette the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for 2-5 minutes with stirring.[13]

-

Add the desired concentration of H-Arg-Gly-D-Asp-Ser-OH (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 1-2 minutes).

-

Add the platelet agonist at a concentration known to induce a submaximal to maximal aggregation response.

-

Record the change in light transmission for a set period (typically 5-10 minutes) to generate an aggregation curve.

-

Figure 2: Experimental workflow for the platelet aggregation inhibition assay.

Data Analysis and Interpretation

The primary output of the LTA is an aggregation curve, where the y-axis represents the percentage of light transmission and the x-axis represents time. The maximum aggregation percentage is determined for each concentration of H-Arg-Gly-D-Asp-Ser-OH.

Calculating the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the effectiveness of a compound in inhibiting a biological process.[19] It represents the concentration of the inhibitor required to reduce the maximal aggregation response by 50%.

-

Generate a Dose-Response Curve: Perform the aggregation assay with a range of H-Arg-Gly-D-Asp-Ser-OH concentrations. Typical concentrations for RGDS peptides range from 10 µM to 300 µM.[6][9]

-

Calculate Percent Inhibition: For each concentration, calculate the percent inhibition using the following formula: % Inhibition = [1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)] x 100%

-

Plot and Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.[19][20] A lower IC₅₀ value indicates a more potent inhibitor.

Data Presentation

| Concentration of H-Arg-Gly-D-Asp-Ser-OH (µM) | Maximum Aggregation (%) | Percent Inhibition (%) |

| 0 (Vehicle Control) | 85.2 ± 3.1 | 0 |

| 10 | 70.5 ± 4.5 | 17.2 |

| 50 | 45.1 ± 2.8 | 47.1 |

| 100 | 22.3 ± 3.9 | 73.8 |

| 200 | 8.9 ± 1.5 | 89.6 |

| 300 | 4.1 ± 1.1 | 95.2 |

Table 1: Example data for the inhibition of ADP-induced platelet aggregation by H-Arg-Gly-D-Asp-Ser-OH. Values are presented as mean ± standard deviation.

Trustworthiness and Self-Validation

To ensure the reliability and validity of your results, incorporate the following controls and considerations:

-

Positive Control: Use a known platelet agonist (e.g., ADP, thrombin) to confirm that the platelets are responsive.

-

Negative Control (Vehicle): The vehicle used to dissolve H-Arg-Gly-D-Asp-Ser-OH should be tested alone to ensure it does not affect platelet aggregation.

-

Spontaneous Aggregation: Run a sample of PRP with stirring but without an agonist to check for spontaneous platelet activation.[13]

-

Donor Variability: Be aware that platelet responsiveness can vary between individuals. It is recommended to use blood from multiple donors to ensure the generalizability of the findings.

-

Species Specificity: The inhibitory effect of RGDS peptides can be species-specific. For instance, RGDS is a potent inhibitor of human platelet aggregation but has a significantly weaker effect on rabbit or rat platelets.[10]

Conclusion

H-Arg-Gly-D-Asp-Ser-OH is a valuable tool for studying the mechanisms of platelet aggregation and for screening potential antiplatelet therapeutics. By competitively inhibiting the binding of fibrinogen to the αIIbβ3 integrin, it provides a specific means to dissect this critical step in thrombus formation. The Light Transmission Aggregometry protocol detailed in this application note offers a robust and well-established method for quantifying the inhibitory potency of H-Arg-Gly-D-Asp-Ser-OH. Adherence to proper experimental controls and careful data analysis will ensure the generation of high-quality, reproducible results, contributing to the advancement of cardiovascular research and drug development.

References

-

Plow, E. F., Pierschbacher, M. D., Ruoslahti, E., Marguerie, G. A., & Ginsberg, M. H. (1987). The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets. PubMed. [Link]

-

Topol, E. J., & Byzova, T. V. (2003). Integrin αIIbβ3 and Its Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

ResearchGate. (n.d.). IC50 evaluation of different antiplatelet drugs on the C-chip. ResearchGate. [Link]

-

Patel, Y., & Krishnamurthi, S. (1989). The fibrinogen-derived peptide (RGDS) prevents proteolytic degradation of protein kinase C in platelets by inhibiting platelet aggregation. PubMed. [Link]

-

Frontiers in Pharmacology. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Frontiers. [Link]

-

Bennett, J. S. (2012). Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target. PMC. [Link]

-

Charles River. (n.d.). Characterization of Cox-1 Inhibitors Effect on Platelets by In Vitro Platelet Aggregation Assays. Charles River. [Link]

-

Practical-Haemostasis.com. (2026). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]

-

Heemskerk, J. W. M., & Cosemans, J. M. E. M. (2022). Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability. PMC. [Link]

-

Harfenist, E. J., & Packham, M. A. (1988). Effects of the cell adhesion peptide, Arg-Gly-Asp-Ser, on responses of washed platelets from humans, rabbits, and rats. PubMed. [Link]

-

Kloczewiak, M., Timmons, S., & Hawiger, J. (1987). Arginyl-glycyl-aspartic acid sequences and fibrinogen binding to platelets. Blood. [Link]

-

ResearchGate. (n.d.). IC50 fitting curves for inhibitory compounds and ibuprofen on platelet aggregation. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). In Vitro and In Vivo Platelet Targeting By Cyclic RGD-modified Liposomes. PMC. [Link]

-

Perutelli, P., et al. (2021). Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications. MDPI. [Link]

-

Coller, B. S., & Shattil, S. J. (2013). Structure-based virtual screening of small-molecule antagonists of platelet integrin αIIbβ3 that do not prime the receptor to bind ligand. PMC. [Link]

-

Gresele, P., & Orsini, S. (2020). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. MDPI. [Link]

-

CentAUR. (n.d.). How to perform aggregometry and lumi- aggregometry in mouse platelets. CentAUR. [Link]

-

Via Medica Journals. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. [Link]

-

ResearchGate. (n.d.). IC 50 values of antiplatelet aggregation effects of CPs induced by (A) ADP and (B) thrombin. ResearchGate. [Link]

-

Wang, Y., et al. (2004). Inhibition of platelet aggregation by polyaspartoyl L-arginine and its mechanism. PubMed. [Link]

-

Musial, J., et al. (1990). Inhibition of platelet adhesion to surfaces of extracorporeal circuits by disintegrins. RGD-containing peptides from viper venom. Circulation. [Link]

-

NovoPro. (n.d.). H-Arg-Gly-Asp-Ser-OH, RGDS peptide. NovoPro. [Link]

-

ResearchGate. (n.d.). Blood Platelets and Oligopeptides. ResearchGate. [Link]

-

Lee, D.-H., et al. (2004). Synthesis of Arg-Gly-Asp (RGD) sequence conjugated thermo-reversible gel via the PEG spacer arm as an extracellular matrix for a pheochromocytoma cell (PC12) culture. PubMed. [Link]

-

aapptec, LLC. (n.d.). Synthesis Notes. aapptec. [Link]

-

Kloczewiak, M., et al. (1989). Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets. PubMed. [Link]

-

MDPI. (2022). Platelets, a Key Cell in Inflammation and Atherosclerosis Progression. MDPI. [Link]

-

Linder, B. L., et al. (1981). Studies on the Mechanism of the Inhibition of Platelet Aggregation and Release Induced by High Levels of Arachidonate. PubMed. [Link]

-

Jones, J. I., et al. (1993). Insulin-like growth factor binding protein 1 stimulates cell migration and binds to the a5I31 integrin by means of its Arg-Gly-Asp sequence. Proceedings of the National Academy of Sciences. [Link]

-

Saiki, I., et al. (1992). A novel Arg-Gly-Asp containing peptide specific for platelet aggregation and its effect on tumor metastasis. PubMed. [Link]

-

ResearchGate. (2022). Immobilization of Arg-Gly-Asp peptides on silk fibroin via Gly-Ala-Gly-Ala-Gly-Ser sequences. ResearchGate. [Link]

-

McDowell, R. S., & Gadek, T. R. (1995). Solution structure of a cyclic RGD peptide that inhibits platelet aggregation. PubMed. [Link]

Sources

- 1. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based virtual screening of small-molecule antagonists of platelet integrin αIIbβ3 that do not prime the receptor to bind ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Reversible Platelet Integrin αIIbβ3 Activation and Thrombus Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. The fibrinogen-derived peptide (RGDS) prevents proteolytic degradation of protein kinase C in platelets by inhibiting platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the cell adhesion peptide, Arg-Gly-Asp-Ser, on responses of washed platelets from humans, rabbits, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. H-Arg-Gly-Asp-Ser-OH, RGDS peptide [novoprolabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 14. Studies on the mechanism of the inhibition of platelet aggregation and release induced by high levels of arachidonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 16. unimedizin-mainz.de [unimedizin-mainz.de]

- 17. mdpi.com [mdpi.com]

- 18. journals.viamedica.pl [journals.viamedica.pl]

- 19. researchgate.net [researchgate.net]